N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The compound features both furan and quinoline moieties, contributing to its unique properties and making it a subject of interest in scientific research. Its chemical structure is denoted by the International Union of Pure and Applied Chemistry name as N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide, with the chemical formula and a unique identifier of 946360-04-9 .
The synthesis of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with furan-2-ylmethanamine. This reaction is generally conducted under mild conditions to ensure high yields and purity of the product. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide are often employed to facilitate the formation of the amide bond .
The reaction conditions can be optimized for industrial-scale production by utilizing microwave-assisted techniques, which significantly reduce reaction time and enhance yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound from by-products .
The molecular structure of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide consists of a quinoline core substituted with a furan ring at one end and a carboxamide functional group at another. The compound's structure can be represented as follows:
The compound has a molecular weight of approximately 268.27 g/mol. Its structural features contribute to its biological activity and interaction with various biological targets .
N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide can participate in various chemical reactions due to its functional groups. It has been noted for its ability to chelate metal ions in a mononegative bidentate fashion through its azomethine nitrogen and deprotonated enolized carbonyl oxygen. This property is significant for its potential therapeutic applications .
The compound may undergo hydrolysis under acidic or basic conditions, leading to the release of furan derivatives and other products. Additionally, it can participate in substitution reactions typical of quinoline derivatives, expanding its utility in synthetic organic chemistry .
The mechanism of action for N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with metal ions and biological macromolecules. The chelation process is crucial as it can influence various biochemical pathways, including those related to cytotoxicity against certain cell lines .
Studies indicate that similar compounds exhibit a wide range of biological effects, suggesting that N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide may affect multiple pathways, including apoptosis and cell cycle regulation .
N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is typically a solid at room temperature with specific melting points depending on purity. Its solubility profile indicates that it is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
The compound exhibits stability under normal laboratory conditions but may degrade when exposed to strong acids or bases. Its reactivity profile includes potential interactions with nucleophiles due to the electrophilic nature of the carbonyl group within the carboxamide functionality .
N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide has been studied for various applications within medicinal chemistry, particularly for its cytotoxic properties against cancer cell lines. It has potential uses in developing new therapeutic agents targeting specific diseases due to its unique structural characteristics and biological activity . Additionally, compounds similar to this one have shown promise in antimicrobial and antiviral applications, suggesting broader implications for drug development .
The structural architecture of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide embodies a strategic fusion of two privileged heterocyclic scaffolds: the electron-rich furan ring and the planar quinoline system, linked through a carboxamide bridge. This hybrid molecule capitalizes on the distinct pharmacological profiles of its parent motifs while enabling novel target engagements. The 4-hydroxyquinoline-3-carboxamide core is recognized for modulating immune responses and nucleic acid interactions, whereas the furanmethyl substituent enhances ligand versatility through hydrogen bonding and π-system interactions. This deliberate molecular hybridization exemplifies contemporary rational drug design aimed at overcoming limitations of monotarget agents, positioning this compound as a promising candidate for multifactorial diseases like cancer and viral infections [6] [7].
The pharmacophoric synergy in N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide arises from complementary physicochemical and electronic properties of its constituent moieties:
Quinoline Framework: The bicyclic 4-hydroxyquinoline system provides planar rigidity conducive to intercalative nucleic acid binding and chelation of metal ions. The 4-hydroxy group at the C4 position enables tautomerism (keto-enol equilibrium), influencing electron delocalization and hydrogen-bonding capacity. The C3-carboxamide linker serves as a conformational pivot, adopting orientations that optimize target binding. This scaffold demonstrates documented roles in tubulin polymerization inhibition and topoisomerase modulation, as evidenced by structurally analogous quinolinecarboxamides [2] [6] [7].
Furanmethyl Appendage: The furan-2-ylmethyl group introduces a five-membered heteroaromatic ring with high π-electron density and moderate hydrophobicity (logP ≈ 2.04). The furan oxygen acts as a hydrogen-bond acceptor, while its vinylogous ester character enhances dipole interactions. N-Alkylation with furanmethyl (as opposed to simple alkyl chains) augments binding to hydrophobic enzyme subpockets, as validated in furan-2-carboxamide derivatives exhibiting antimicrobial and antiviral activities [3] [5] [10].
Carboxamide Linker: The –CO–NH– tether between quinoline C3 and the furanmethyl group adopts a trans-amide configuration, providing rotational flexibility while maintaining planarity. This spacer enables optimal spatial orientation for simultaneous target engagement by both heterocycles. Secondary amides in similar hybrids (e.g., furan-quinoline carboxamides) exhibit characteristic IR absorptions at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3450 cm⁻¹ (N–H stretch), confirming stable hydrogen-bonding capability crucial for biomolecular recognition [3] [7].
Table 1: Key Physicochemical Properties of Structural Components
Structural Element | Role in Pharmacophore | Electronic Features | Documented Bioactivities |
---|---|---|---|
4-Hydroxyquinoline | Planar DNA intercalation domain; Metal chelation site | Tautomeric equilibria (keto-enol); Moderate basicity (pKa ~4.9) | Tubulin binding [2]; Immunomodulation [7] |
Furan-2-ylmethyl | Hydrophobic anchor; H-bond acceptor | High π-electron density; Dipole moment ~0.7 D | Urotensin-II antagonism [3]; Protease inhibition [5] |
Carboxamide linker (–CO–NH–) | Conformational adapter; H-bond donor/acceptor | Trans-amide predominance; Rotational barrier ~15–20 kcal/mol | Target flexibility in hybrid molecules [3] [7] |
Synthetic accessibility enhances this hybrid’s utility: The quinoline core may be constructed via Skraup or Conrad-Limpach reactions, followed by C3-carboxylic acid functionalization. Subsequent amide coupling with furfurylamine using activating agents (e.g., SOCl₂ for acid chloride formation) yields the target compound, as corroborated by analogous syntheses of N-(2,2-diphenylethyl)furan-2-carboxamide and 4-hydroxyquinoline-3-carboxamides [3] [6] [7].
Antiviral Applications
The structural profile of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide supports mechanistic engagement with viral replication machinery:
Protease Inhibition: Molecular docking simulations of analogous furan-2-carbothioamides reveal high-affinity binding to the substrate cleft of SARS-CoV-2 main protease (Mᵖʳᵒ), facilitated by furan O–H interactions with Asn220 and His250 residues. The quinoline system may extend toward solvent-exposed regions, augmenting complex stability. Derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide exhibit IC₅₀ values of 1.55–10.76 μM against Mᵖʳᵒ, establishing furan-quinoline hybrids as non-peptidomimetic viral protease inhibitors [5].
Replication Machinery Disruption: Quinoline derivatives intercalate viral RNA or inhibit RNA-dependent RNA polymerase (RdRp). The 4-hydroxy group confers metal-chelating properties that disrupt Zn²⁺-dependent viral enzyme function. Hybridization with furan enhances membrane permeability, facilitating intracellular accumulation—a critical factor for antiviral efficacy [5] [6].
Anticancer Applications
This hybrid demonstrates multimodal anticancer potential validated through structurally related compounds:
Microtubule Destabilization: Analogous quinoline-3-carboxamides emulate the pharmacophore of microtubule-destabilizing agents like maytansine. The planar quinoline system binds at the β-tubulin interface, disrupting longitudinal tubulin interactions essential for microtubule assembly. Furan substitution may augment binding at the "furanophilic" subpocket observed in tubulin crystal structures (PDB: 4O4B), enhancing antimitotic activity [2].
DNA-Targeted Effects: The 4-hydroxyquinoline moiety intercalates DNA duplexes, inducing oxidative strand breaks and topoisomerase poisoning. Furan appendages modulate cellular uptake and localization, as evidenced by 2-furan-2-yl-quinoline-4-carboxylic acid hydrazide derivatives exhibiting selective cytotoxicity [6] [9].
Immunomodulation: 4-Hydroxyquinoline-3-carboxamides suppress pro-inflammatory cytokine release (e.g., TNF-α) and stimulate lymphocyte proliferation. The furanmethyl variant may target toll-like receptors (TLRs) or NF-κB pathways, synergizing with quinoline-mediated immunoadjuvant effects [7].
Table 2: Biological Activities of Structural Analogues Supporting Multitarget Potential
Biological Target | Compound Analogue | Key Findings | Reference |
---|---|---|---|
SARS-CoV-2 Mᵖʳᵒ | 2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide | IC₅₀ = 1.55–10.76 μM; Reversible covalent inhibition; SPR KD = 27.7 μM | [5] |
β-Tubulin | Maytansine-quinoline hybrids | Disruption of longitudinal tubulin contacts; IC₅₀ < 2 μM in breast cancer cells | [2] |
DNA intercalation | 2-Furan-2-yl-quinoline-4-carboxylic acid hydrazide | DNA binding constant (Ka) = 1.2 × 10⁴ M⁻¹; Topoisomerase II inhibition | [6] [9] |
Immunomodulation | Linomide-related quinoline-3-carboxamides | >80% suppression of TNF-α in macrophages at 10 μM; Lymphocyte proliferation boost | [7] |
Multidrug-resistant bacteria | N-(4-Bromophenyl)furan-2-carboxamide | MIC = 6.25 mg/mL against NDM-1 A. baumannii; Docking validation to β-lactamases | [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: